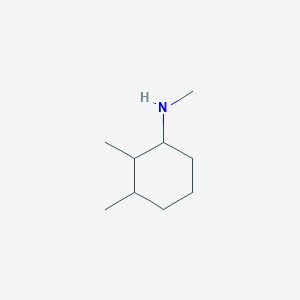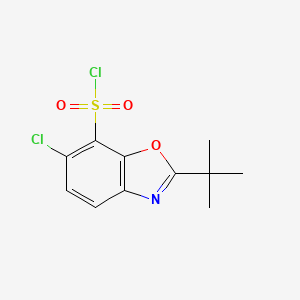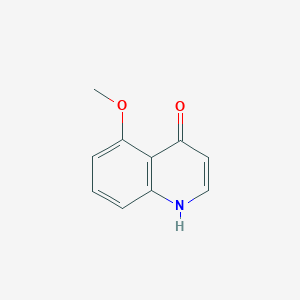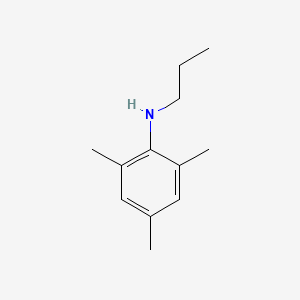
N,2,3-trimethylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,3-Trimethylcyclohexanamine (TMCH) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a cyclic amine containing three methyl groups on the nitrogen atom and two methyl groups on the cyclohexane ring. It is a colorless, volatile liquid with a pungent odor. TMCH has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anti-depressants, and anti-cancer drugs.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Detection Methods :
- A study by De Paoli et al. (2013) characterizes arylcyclohexylamines, including compounds related to N,2,3-trimethylcyclohexanamine, using various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance. This research is significant for the identification and analysis of these compounds in biological matrices (De Paoli et al., 2013).
- Wallach et al. (2016) conducted syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Their work includes gas chromatography, mass spectrometry, and other techniques for the identification of new substances of abuse (Wallach et al., 2016).
Metabolism and Toxicology :
- Sauer et al. (2008) investigated the metabolism of phencyclidine-derived designer drugs similar to N,2,3-trimethylcyclohexanamine. The study reveals insights into the metabolic pathways and the potential for toxicological detection in biological samples (Sauer et al., 2008).
Pharmacological Effects :
- A study by Muth et al. (1986) explored the neurochemical profile of a compound structurally related to N,2,3-trimethylcyclohexanamine, showing potential antidepressant activity. This study highlights the possible therapeutic applications of these compounds (Muth et al., 1986).
Medical Applications :
- Naplekova et al. (2017) investigated the effects of a tropane compound on monoamine levels in the brain, implicating dopaminergic pathways in its mechanism of action. Such studies are crucial for understanding the neurological effects of similar compounds (Naplekova et al., 2017).
Biochemical Interactions and Effects :
- The study by Gerst et al. (1988) on a new compound designed to inhibit cholesterol biosynthesis in mammalian cells provides insight into the biochemical interactions of similar compounds, suggesting their potential therapeutic applications (Gerst et al., 1988).
Eigenschaften
IUPAC Name |
N,2,3-trimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-4-6-9(10-3)8(7)2/h7-10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHMFMQFFSNIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962358 |
Source


|
| Record name | N,2,3-Trimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethylcyclohexanamine | |
CAS RN |
42195-94-8 |
Source


|
| Record name | N,2,3-Trimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42195-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2,3-Trimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)







![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)


